molecular formula C10H13N3S B13308482 1,4-Dimethyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine

1,4-Dimethyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine

Katalognummer: B13308482
Molekulargewicht: 207.30 g/mol
InChI-Schlüssel: KHHNJOWHGTUQTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dimethyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with methyl and thiophene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dimethyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and thiophene derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1,4-Dimethyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects.

    Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,4-Dimethyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved would depend on the context of its use, such as its role as a drug or a material.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dimethyl-3-(4-methylphenyl)-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a thiophene group.

    1,4-Dimethyl-3-(4-methylthio)-1H-pyrazol-5-amine: Similar structure but with a thio group instead of a thiophene group.

Uniqueness

1,4-Dimethyl-3-(4-methylthiophen-2-yl)-1H-pyrazol-5-amine is unique due to the presence of the thiophene group, which can impart different electronic and steric properties compared to other similar compounds

Eigenschaften

Molekularformel

C10H13N3S

Molekulargewicht

207.30 g/mol

IUPAC-Name

2,4-dimethyl-5-(4-methylthiophen-2-yl)pyrazol-3-amine

InChI

InChI=1S/C10H13N3S/c1-6-4-8(14-5-6)9-7(2)10(11)13(3)12-9/h4-5H,11H2,1-3H3

InChI-Schlüssel

KHHNJOWHGTUQTH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC(=C1)C2=NN(C(=C2C)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.